3-Morpholinobicyclo[1.1.1]pentan-1-amine: A Technical Guide for Drug Discovery Professionals
3-Morpholinobicyclo[1.1.1]pentan-1-amine: A Technical Guide for Drug Discovery Professionals
An In-depth Review of a Novel Bioisostere for Modern Medicinal Chemistry
Executive Summary
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount structural motif in contemporary drug discovery, offering a three-dimensional, saturated bioisosteric replacement for traditional aromatic and tert-butyl groups. This guide focuses on a specific, high-value BCP derivative, 3-Morpholinobicyclo[1.1.1]pentan-1-amine. We will delve into its fundamental properties, provide a detailed, field-proven synthetic methodology, and explore its applications and significance for researchers, scientists, and drug development professionals. The unique conformational constraints and physicochemical advantages of the BCP core, combined with the versatile morpholine and amine functionalities, position this compound as a critical building block in the design of next-generation therapeutics with improved pharmacological profiles.
Core Compound Properties
Chemical Identity and Molecular Weight
The fundamental physicochemical properties of 3-Morpholinobicyclo[1.1.1]pentan-1-amine are crucial for its application in computational and experimental drug design workflows. While commonly supplied and handled as its more stable dihydrochloride salt, understanding the properties of the free base is essential for accurate molecular modeling and structure-activity relationship (SAR) studies.
| Property | Value | Citation(s) |
| Chemical Name | 3-Morpholinobicyclo[1.1.1]pentan-1-amine | |
| CAS Number (Free Base) | Not explicitly assigned in public databases | |
| CAS Number (Dihydrochloride Salt) | 2514758-67-7 | [1][2] |
| Molecular Formula (Free Base) | C₉H₁₆N₂O | |
| Exact Molecular Weight (Free Base) | 168.1263 g/mol | |
| Molecular Formula (Dihydrochloride Salt) | C₉H₁₈Cl₂N₂O | [1][2] |
| Molecular Weight (Dihydrochloride Salt) | 241.16 g/mol | [2] |
The exact molecular weight of the free base was calculated from its molecular formula, C₉H₁₆N₂O.
The Bicyclo[1.1.1]pentane (BCP) Scaffold: A Paradigm Shift in Bioisosterism
The BCP core is a non-classical bioisostere of the para-substituted phenyl ring and the tert-butyl group.[3] Its rigid, propeller-like structure offers several advantages over traditional, "flat" aromatic systems, a concept often referred to as "escaping from flatland" in medicinal chemistry.[4]
Key Advantages of the BCP Scaffold:
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Improved Physicochemical Properties: Replacement of a phenyl ring with a BCP moiety often leads to enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability.[5][6] These factors are critical for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.
-
Enhanced sp³ Character: The increasing sp³ fraction in drug candidates is strongly correlated with higher clinical success rates. The BCP scaffold is a prime example of a C(sp³)-rich motif that can significantly improve the developability of a lead compound.[7]
-
Novel Chemical Space: The unique three-dimensional arrangement of substituents on the BCP core allows for the exploration of novel vector spaces around a pharmacophore, potentially leading to improved potency and selectivity.[5]
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Metabolic Stability: The strained C-C and C-H bonds of the BCP cage are generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to the electron-rich C-H bonds of aromatic rings.[5]
Synthesis of 3-Morpholinobicyclo[1.1.1]pentan-1-amine
The synthesis of 1,3-disubstituted BCPs, such as the target compound, typically relies on the ring-opening of the highly strained intermediate, [1.1.1]propellane.[8][9] While a direct, one-pot synthesis of 3-Morpholinobicyclo[1.1.1]pentan-1-amine is not extensively documented, a robust and modular synthetic strategy involves a two-step sequence: the formation of a 1-amino-3-halobicyclo[1.1.1]pentane intermediate, followed by nucleophilic substitution with morpholine. A copper-mediated C-N coupling approach has proven to be a versatile and library-friendly method for the synthesis of various BCP-amines.[7]
Conceptual Synthetic Pathway
The following diagram illustrates a plausible and well-precedented synthetic route to 3-Morpholinobicyclo[1.1.1]pentan-1-amine, starting from a protected 3-iodobicyclo[1.1.1]pentan-1-amine.
Caption: Conceptual synthetic workflow for 3-Morpholinobicyclo[1.1.1]pentan-1-amine.
Exemplary Experimental Protocol
The following protocol is a representative example for the key C-N bond formation step, based on established copper-mediated cross-coupling methodologies for BCP amines.[7] Researchers should optimize conditions for their specific substrate and scale.
Step 1: Synthesis of a Protected 3-Iodobicyclo[1.1.1]pentan-1-amine Intermediate
A suitable starting material, such as Boc-protected 3-iodobicyclo[1.1.1]pentan-1-amine, can be synthesized from [1.1.1]propellane through various published methods involving radical addition of an iodo-amine precursor.[3][10]
Step 2: Copper-Mediated Coupling with Morpholine
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Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the protected 3-iodobicyclo[1.1.1]pentan-1-amine (1.0 equiv), copper(I) iodide (0.1 equiv), and a suitable ligand such as N,N'-dimethylethylenediamine (0.2 equiv).
-
Reagent Addition: Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon). Add a suitable base, such as potassium carbonate (2.0 equiv), followed by morpholine (1.5 equiv) and a high-boiling point polar aprotic solvent (e.g., DMSO or DMF).
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the protected 3-morpholinobicyclo[1.1.1]pentan-1-amine.
Step 3: Deprotection
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Acidic Cleavage: Dissolve the purified, protected product in a suitable solvent such as dioxane or methanol.
-
HCl Addition: Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or concentrated aqueous HCl and stir at room temperature.
-
Isolation: Monitor the deprotection by LC-MS. Upon completion, the product, 3-Morpholinobicyclo[1.1.1]pentan-1-amine dihydrochloride, may precipitate from the solution or can be isolated by removal of the solvent under reduced pressure. The resulting solid can be triturated with a non-polar solvent like diethyl ether to afford the final product.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural and physicochemical properties of 3-Morpholinobicyclo[1.1.1]pentan-1-amine make it a highly attractive building block for the synthesis of novel drug candidates.
-
Scaffold for Library Synthesis: The primary amine functionality serves as a versatile handle for further derivatization through amide bond formation, reductive amination, or sulfonylation, enabling the rapid generation of compound libraries for high-throughput screening.[11]
-
Bioisosteric Replacement: This molecule can be used to replace para-substituted anilines or other aromatic systems in known bioactive compounds. This strategy can be employed to improve metabolic stability, enhance solubility, and escape existing patent landscapes.[7]
-
Modulation of Physicochemical Properties: The incorporation of the morpholine moiety can improve aqueous solubility and introduce a hydrogen bond acceptor, which can be beneficial for target engagement and pharmacokinetic properties.
-
Exploration of Novel SAR: The rigid BCP core projects the amine and morpholine substituents in well-defined vectors, allowing for a systematic exploration of the chemical space around a target's binding pocket.
Conclusion
3-Morpholinobicyclo[1.1.1]pentan-1-amine represents a significant tool in the arsenal of the modern medicinal chemist. Its core BCP scaffold offers a proven strategy to overcome common challenges in drug development, such as poor metabolic stability and low solubility. The synthetic accessibility of this and related BCP derivatives continues to improve, paving the way for their broader application in the design of innovative therapeutics. This guide provides a foundational understanding of this important molecule, from its fundamental properties to its synthesis and application, to empower researchers in their quest for safer and more effective medicines.
References
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Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc, 2023(ii), 202312003. Available at: [Link]
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Pang, Q., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 102537. Available at: [Link]
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Zhang, X., et al. (2014). A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane. Organic Letters, 16(7), 1884–1887. Available at: [Link]
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Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(01), 111-116. Available at: [Link]
- Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. (While not directly cited in the text, this is a seminal paper on BCPs and provides essential background).
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Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11, 102537. Available at: [Link]
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Shire, B. R., & Anderson, E. A. (2020). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science, 11(36), 9897–9902. Available at: [Link]
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Mykhailiuk, P. K. (2021). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications, 12(1), 5240. Available at: [Link]
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Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(17), 11843–11852. Available at: [Link]
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Martínez-Montero, S., et al. (2023). Accelerated Synthesis of Bicyclo[1.1.1]pentylamines: A High-Throughput Approach. Organic Letters, 25(5), 826–831. Available at: [Link]
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